molecular formula C19H19N3OS2 B4582133 N-[5-(2-methylbenzyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methylphenyl)thio]acetamide

N-[5-(2-methylbenzyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methylphenyl)thio]acetamide

Cat. No. B4582133
M. Wt: 369.5 g/mol
InChI Key: DQMVYBUXJKMWFL-UHFFFAOYSA-N
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Description

The compound "N-[5-(2-methylbenzyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methylphenyl)thio]acetamide" is a part of a broader class of chemicals known for their diverse biological activities and applications in medicinal chemistry. The thiadiazole moiety, in particular, is a critical feature in these compounds, contributing significantly to their chemical and physical properties.

Synthesis Analysis

The synthesis of thiadiazole derivatives typically involves condensation reactions, employing various catalysts to achieve the desired scaffold. For instance, the synthesis of some novel thiadiazole acetamides has been demonstrated through condensation catalyzed by carbodiimide (Yu et al., 2014). Such methods highlight the versatility and adaptability of thiadiazole synthesis to produce compounds with specific substituents, including the methylbenzyl and methylphenylthio groups.

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives is crucial in determining their biological activity. X-ray crystallography and various spectroscopic techniques, including IR, NMR, and MS, are commonly used to elucidate these structures (Boechat et al., 2011). These studies reveal the spatial arrangement of atoms within the molecule and the presence of specific functional groups critical for the compound's activity.

Scientific Research Applications

Synthesis and Antitumor Activity

  • A study focused on the synthesis of derivatives bearing different heterocyclic ring systems, highlighting their potential antitumor activity in vitro against a range of human tumor cell lines. This research underscores the significance of structural modifications in enhancing antitumor properties (L. Yurttaş, Funda Tay, Ş. Demirayak, 2015).

Biological Evaluation as Anticancer Agents

  • Another study synthesized thiadiazole derivatives and assessed their anticancer activity, revealing that certain compounds exhibited high selectivity and potent anticancer effects against specific cell lines, illustrating the compound's relevance in the development of anticancer therapies (A. Evren, L. Yurttaş, Busra Eksellı, Gülşen Akalın-Çiftçi, 2019).

Potential in Photodynamic Therapy

  • Research on the synthesis and characterization of new zinc phthalocyanine derivatives substituted with thiadiazole-related groups has demonstrated their useful properties as photosensitizers in photodynamic therapy, highlighting the compound's utility in treating cancer through this innovative approach (M. Pişkin, E. Canpolat, Ö. Öztürk, 2020).

Antimicrobial and Anti-inflammatory Activities

  • Derivatives of the thiadiazole compound have been explored for their anti-inflammatory activity, with some showing significant results. This indicates the compound's potential utility in developing new anti-inflammatory agents (K. Sunder, Jayapal Maleraju, 2013).

Inhibitory Effects on Glutaminase and Antiviral Activities

  • A related study on BPTES analogs, a glutaminase inhibitor, included the synthesis and evaluation of thiadiazole derivatives, highlighting their potential in inhibiting glutaminase activity and demonstrating antiviral effects against specific pathogens (K. Shukla, D. Ferraris, A. Thomas, et al., 2012).

properties

IUPAC Name

N-[5-[(2-methylphenyl)methyl]-1,3,4-thiadiazol-2-yl]-2-(4-methylphenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3OS2/c1-13-7-9-16(10-8-13)24-12-17(23)20-19-22-21-18(25-19)11-15-6-4-3-5-14(15)2/h3-10H,11-12H2,1-2H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQMVYBUXJKMWFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC(=O)NC2=NN=C(S2)CC3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-[(2-methylphenyl)methyl]-1,3,4-thiadiazol-2-yl]-2-(4-methylphenyl)sulfanylacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[5-(2-methylbenzyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methylphenyl)thio]acetamide
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N-[5-(2-methylbenzyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methylphenyl)thio]acetamide
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N-[5-(2-methylbenzyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methylphenyl)thio]acetamide
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N-[5-(2-methylbenzyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methylphenyl)thio]acetamide
Reactant of Route 5
Reactant of Route 5
N-[5-(2-methylbenzyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methylphenyl)thio]acetamide
Reactant of Route 6
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N-[5-(2-methylbenzyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methylphenyl)thio]acetamide

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